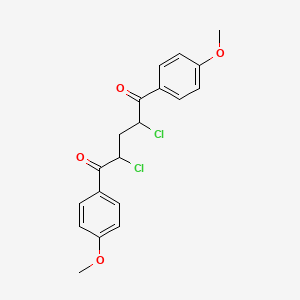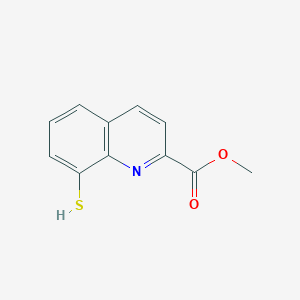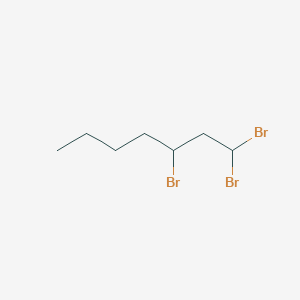
1,1,3-Tribromoheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3-Tribromoheptane is an organic compound with the molecular formula C7H13Br3 It is a derivative of heptane, where three bromine atoms are substituted at the 1st and 3rd positions of the carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,3-Tribromoheptane can be synthesized through the bromination of heptane. The process typically involves the addition of bromine (Br2) to heptane in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The bromination reaction is monitored closely to prevent over-bromination and ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,3-Tribromoheptane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Reduction Reactions: The compound can be reduced to heptane by using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Substitution: Formation of heptanol, heptanenitrile, or heptanamine.
Elimination: Formation of heptenes.
Reduction: Formation of heptane.
Wissenschaftliche Forschungsanwendungen
1,1,3-Tribromoheptane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other brominated compounds and as an intermediate in multi-step synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceuticals.
Industry: It is used in the production of flame retardants and other brominated industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,1,3-tribromoheptane involves its interaction with nucleophiles and electrophiles. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes. The specific molecular targets and pathways depend on the nature of the reacting species and the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
1,2,3-Tribromoheptane: Another brominated derivative of heptane with bromine atoms at the 1st, 2nd, and 3rd positions.
1,2,3-Tribromopropane: A shorter chain brominated compound with similar reactivity.
1,1,1-Tribromoheptane: A structural isomer with all three bromine atoms at the 1st position.
Uniqueness: 1,1,3-Tribromoheptane is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of bromine atoms at the 1st and 3rd positions allows for selective reactions that are not possible with other isomers or similar compounds.
Eigenschaften
CAS-Nummer |
90278-16-3 |
|---|---|
Molekularformel |
C7H13Br3 |
Molekulargewicht |
336.89 g/mol |
IUPAC-Name |
1,1,3-tribromoheptane |
InChI |
InChI=1S/C7H13Br3/c1-2-3-4-6(8)5-7(9)10/h6-7H,2-5H2,1H3 |
InChI-Schlüssel |
PEIABAXPPRGXFD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC(Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Methyl-6-{(E)-[(phenanthren-9-yl)imino]methyl}quinazoline-2,4-diamine](/img/structure/B14348729.png)
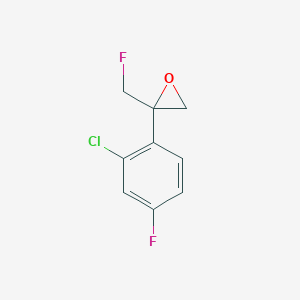
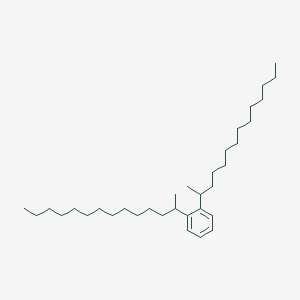



![3-[2-(Dipropylamino)ethyl]-3-(pyridin-2-yl)-1-oxaspiro[4.5]decan-2-one](/img/structure/B14348776.png)

![N-{6-[(2-Hydroxyethyl)sulfamoyl]naphthalen-2-yl}acetamide](/img/structure/B14348792.png)


